4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine
Description
4-((1H-Pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine is a piperidine derivative featuring two key substituents:
This compound is of interest in medicinal chemistry for its modular structure, which allows for diverse biological interactions.
Properties
IUPAC Name |
1-methylsulfonyl-4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-16(14,15)13-7-3-10(4-8-13)9-12-6-2-5-11-12/h2,5-6,10H,3-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFZCRFWYIFBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine typically involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Attachment of the pyrazole to the piperidine ring: This step involves the alkylation of the piperidine ring with a pyrazole derivative, often using a base such as sodium hydride or potassium carbonate.
Introduction of the methylsulfonyl group: This is usually done by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the pyrazole or piperidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders
Research indicates that compounds with similar structures can modulate neurotransmitter systems, making 4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine a potential candidate for treating neurological conditions such as depression and anxiety. Preliminary studies suggest that it may act as an enzyme inhibitor, influencing pathways related to neurotransmission .
2. Anticancer Activity
The pyrazole moiety is well-documented for its anticancer properties. Compounds containing this structure have shown activity against various cancer cell lines, including lung, brain, colorectal, and breast cancers. Derivatives of pyrazole have been reported to exhibit antiproliferative activity both in vitro and in vivo . The unique combination of the sulfonyl group and the piperidine ring in this compound may enhance its efficacy compared to simpler analogs.
Enzyme Inhibition
Initial findings indicate that this compound may serve as an enzyme inhibitor or receptor modulator. Specific interactions with biological targets are still under investigation, but the compound shows potential inhibitory effects on certain enzymes involved in disease pathways .
Case Studies
A notable case study involved the evaluation of a related pyrazole compound in animal models of cancer. The study demonstrated significant tumor reduction in subjects treated with the pyrazole derivative compared to controls, suggesting that structural modifications can enhance anticancer activity .
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactivity being investigated.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : The methylsulfonyl group enhances hydrophilicity in the target compound compared to analogs with aryl extensions (e.g., ).
- Melting Points : Styryl derivatives () exhibit higher melting points (≥100°C) due to planar styryl groups, whereas pyrazole-methyl analogs (e.g., ) are often oils or low-melting solids.
Biological Activity
4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine, a compound featuring a piperidine ring with a pyrazole moiety and a methylsulfonyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, highlighting the compound's synthesis, biological evaluations, and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by the following structure:
The synthesis typically involves the reaction of piperidine with methanesulfonyl chloride, followed by coupling with pyrazolylamine derivatives. The resulting product is often purified using chromatographic techniques to ensure high purity levels suitable for biological testing .
Anticancer Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Renal Cancer
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell survival .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory activities. They can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response. This makes them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics . The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could modulate receptors associated with pain and inflammation, providing therapeutic benefits in related conditions.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Anticancer Activity Study : A study published in ACS Omega evaluated several pyrazole derivatives for their anticancer properties. The findings indicated that compounds similar to this compound exhibited significant antiproliferative effects on various cancer cell lines .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory potential of pyrazole derivatives, noting their ability to reduce inflammation markers in animal models .
- Antimicrobial Efficacy : Research presented in ResearchGate detailed the antimicrobial properties of pyrazole compounds, showing effectiveness against multiple bacterial strains and suggesting further exploration into their use as new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Pyrazole derivative | Anticancer, anti-inflammatory |
| Compound B | Sulfonamide derivative | Antimicrobial |
| This compound | Anticancer, anti-inflammatory, antimicrobial |
Q & A
Q. How can researchers optimize the synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine?
Methodological Answer: Synthesis typically involves multi-step pathways, including:
- Sulfonation : Reacting piperidine derivatives with methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group .
- Pyrazole Coupling : Using nucleophilic substitution or copper-catalyzed click chemistry to attach the pyrazole moiety. For example, CuI (10 mol%) in THF:acetone (5:1) at reflux for 24 hours improves yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of pyrazole attachment and sulfonyl group integration (e.g., δ 3.2 ppm for methylsulfonyl protons) .
- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., CHNOS requires m/z 280.0992) ensures molecular integrity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity (>98% for biological assays) .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (K) to targets like kinases or GPCRs .
- Molecular Docking : Perform computational docking (AutoDock Vina) using crystal structures (PDB ID: 3QAK) to predict binding modes. Pyrazole and sulfonyl groups often form hydrogen bonds with catalytic residues .
- Mutagenesis Studies : Replace key residues (e.g., Asp86 in a kinase) to validate binding site interactions .
Q. How can computational modeling predict the compound’s reactivity and stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonyl group (e.g., S–O BDE ≈ 90 kcal/mol) to assess oxidative stability .
- Molecular Dynamics (MD) : Simulate solvation in physiological buffers (e.g., PBS, pH 7.4) to predict hydrolysis rates of the methylsulfonyl group .
- pKa Prediction : Use software like MarvinSuite to estimate basicity of the piperidine nitrogen (predicted pKa ≈ 8.5), informing protonation states in vivo .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Validate EC values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) that may confound activity .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility across ≥3 independent experiments .
Methodological Design Questions
Q. How to design experiments assessing the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24 hours; monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature (T > 150°C indicates suitability for long-term storage) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
Q. How to perform structure-activity relationship (SAR) studies on analogs?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents on the pyrazole (e.g., 3,5-dimethyl) or piperidine (e.g., 4-cyano) to evaluate steric/electronic effects .
- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., 3,5-dimethyl analog shows 10-fold higher potency than parent compound) .
- QSAR Modeling : Use CoMFA or machine learning (Random Forest) to correlate structural descriptors (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
